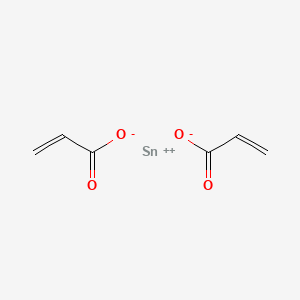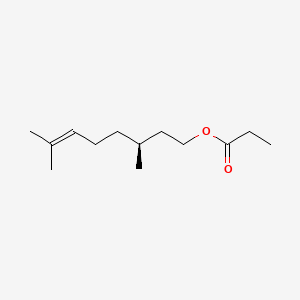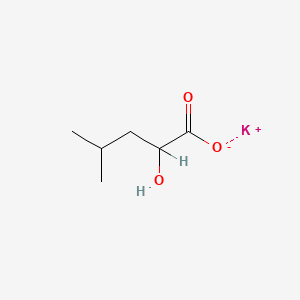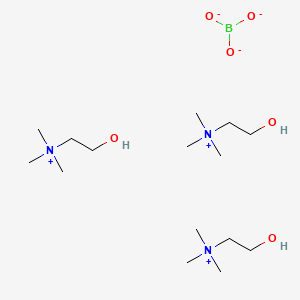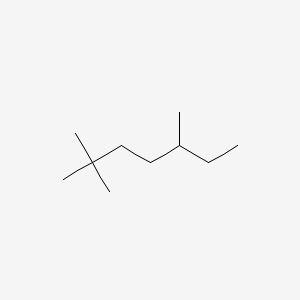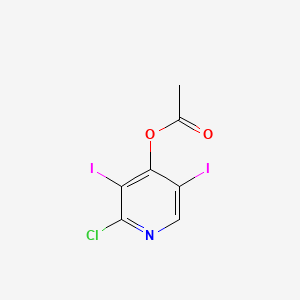
3-Propylhept-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylhept-2-enal is an organic compound with the molecular formula C10H18O It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Propylhept-2-enal can be synthesized through several methods. One common approach is the aldol condensation reaction, where valeraldehyde undergoes self-condensation to form 2-propyl-3-hydroxyheptanal, which can then be dehydrated to yield this compound . The reaction typically requires basic catalysts such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Catalysts such as metal oxides may be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bond in the molecule allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: 3-Propylheptanoic acid.
Reduction: 3-Propylhept-2-enol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Propylhept-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propylhept-2-enal: Similar in structure but with the propyl group at the second carbon position.
2-Heptenal: Lacks the propyl group, making it less hydrophobic.
3-Heptenal: Similar structure but with a shorter carbon chain.
Uniqueness
3-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer carbon chain and the position of the double bond and aldehyde group make it more hydrophobic and reactive compared to similar compounds .
Eigenschaften
CAS-Nummer |
84712-89-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(E)-3-propylhept-2-enal |
InChI |
InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3/b10-8+ |
InChI-Schlüssel |
OCXBCRILLZNZPA-CSKARUKUSA-N |
Isomerische SMILES |
CCCC/C(=C/C=O)/CCC |
Kanonische SMILES |
CCCCC(=CC=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





